[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

NPP1 inhibitor Ectonucleotidase Drug-like scaffold

The [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold is uniquely differentiated by its planar tricyclic architecture, enabling precise hydrophobic interactions with CDK2 (RMSD 1.24 Å) and NPP1 binding pockets critical for glioblastoma and anthelmintic drug discovery. The C2 carbonyl enables versatile derivatization, while kilogram-scale processes support preclinical development. Choose this core pharmacophore for oral-bioavailable NPP1 inhibitors targeting glioblastoma, novel anthelmintics (100% Trichinella clearance at 100 mg/kg), and structure-based kinase inhibitor design.

Molecular Formula C9H6N2OS
Molecular Weight 190.22 g/mol
CAS No. 3042-01-1
Cat. No. B1296857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
CAS3042-01-1
Molecular FormulaC9H6N2OS
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESC1C(=O)N2C3=CC=CC=C3N=C2S1
InChIInChI=1S/C9H6N2OS/c12-8-5-13-9-10-6-3-1-2-4-7(6)11(8)9/h1-4H,5H2
InChIKeyCFXICROPFOOZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolo[3,2-a]benzimidazol-3(2H)-one (CAS 3042-01-1): A Privileged Scaffold for Drug Discovery and Chemical Biology


[1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one (CAS: 3042-01-1) is a heterocyclic compound featuring a fused tricyclic system that combines a thiazole ring with a benzimidazole moiety [1]. This scaffold occupies a distinctive position in medicinal chemistry due to its capacity for molecular hybridization and its ability to interact with diverse biological targets [2]. The core structure serves as a key pharmacophore in the development of NPP1 inhibitors, anthelmintic agents, and anticancer compounds, with its planar geometry enabling specific interactions within hydrophobic binding pockets [3].

Why Generic Benzimidazole or Thiazole Scaffolds Cannot Substitute Thiazolo[3,2-a]benzimidazol-3(2H)-one


The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold is not interchangeable with simple benzimidazole or thiazole derivatives due to its unique fused tricyclic architecture. This structural rigidity enforces a planar geometry that is critical for achieving specific hydrophobic interactions within enzyme binding pockets, as demonstrated in CDK2 and NPP1 inhibition studies [1]. Moreover, the presence of the 3(2H)-one carbonyl group enables further derivatization at the C2 position via condensation reactions, a chemical handle absent in non-oxidized analogs [2]. Attempts to replace this scaffold with simpler benzimidazoles would result in a significant loss of both binding affinity and synthetic versatility [3].

Product-Specific Quantitative Evidence Guide for Thiazolo[3,2-a]benzimidazol-3(2H)-one


Potent and Highly Selective NPP1 Inhibition with Drug-Like Properties

A derivative of this scaffold, 2-[(5-iodo-2-furanyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one (compound 17), exhibits a Ki of 467 nM against human NPP1 with an uncompetitive mechanism of inhibition [1]. Critically, it does not inhibit other human ecto-nucleotidases (NTPDase1-3, NPP2, NPP3, TNAP, or eN) at concentrations up to 10 µM, demonstrating exceptional target selectivity [1]. In contrast, the most potent NPP1 inhibitors reported to date are nucleotide derivatives (e.g., adenosine 5'-thio-methylenetriphosphate analogs with Ki = 20 nM), which suffer from poor oral bioavailability due to high polarity [2].

NPP1 inhibitor Ectonucleotidase Drug-like scaffold

Superior Antitrichinellosis Efficacy Compared to Albendazole

In an in vivo murine model of trichinellosis, the derivative 4a (a 2-substituted thiazolo[3,2-a]benzimidazol-3(2H)-one) demonstrated 100% efficacy in the intestinal phase and 88% efficacy in the muscle phase at a dose of 100 mg/kg [1]. Albendazole, a standard benzimidazole anthelmintic, requires relatively high doses and prolonged treatment to achieve efficacy against encapsulated muscle larvae [2]. The hepatotoxicity profile of compound 4a was comparable to that of albendazole [1].

Anthelmintic Trichinella spiralis Parasitic infection

Nanomolar CDK2 Inhibition via Hydrophobic Scaffold Accommodation

A hybrid molecule incorporating the thiazolo[3,2-a]benzimidazole (TBI) motif, compound 7d, exhibited potent CDK2 inhibition with an IC50 of 26.24 ± 1.4 nM [1]. The large tricyclic TBI ring is essential for achieving a high degree of hydrophobic interaction within the CDK2 binding site, as confirmed by molecular docking and MD simulations [1]. This potency compares favorably to other CDK2 inhibitors such as dinaciclib (IC50 = 1 nM) and AT7519 (IC50 = 47 nM), but with a distinct chemotype that may offer advantages in selectivity or resistance profiles [2].

CDK2 inhibitor Anticancer Kinase inhibitor

Synthetic Versatility Enabling Rapid Derivatization and SAR Exploration

The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold can be synthesized via multiple established routes, including cyclization of 2-mercaptobenzimidazole with appropriate electrophiles [1]. Subsequent derivatization at the C2 position via Knoevenagel condensation with aromatic aldehydes yields 2-arylidene derivatives in high yields, enabling rapid exploration of structure-activity relationships [2]. In contrast, simpler benzimidazole scaffolds lack this exocyclic double bond handle, limiting the diversity of accessible derivatives [3]. Patents describe industrial-scale processes for thiazolobenzimidazoles with yields exceeding those of earlier methods (e.g., improved from 42% to >80% for certain analogs) [4].

Synthetic methodology Medicinal chemistry Structure-activity relationship

Best Research and Industrial Application Scenarios for Thiazolo[3,2-a]benzimidazol-3(2H)-one


Development of Orally Bioavailable NPP1 Inhibitors for Glioblastoma Therapy

Given the high selectivity and drug-like properties of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives for NPP1 [1], this scaffold is ideally suited for medicinal chemistry programs targeting glioblastoma and other NPP1-associated cancers. The uncompetitive inhibition mechanism and favorable physicochemical profile (melting point 180-184°C, predicted logP values compatible with oral absorption) address the key limitation of existing nucleotide-based NPP1 inhibitors, which lack oral bioavailability [2].

Next-Generation Anthelmintic Drug Discovery

The demonstrated in vivo efficacy of 2-substituted derivatives against Trichinella spiralis, achieving 100% intestinal phase clearance at 100 mg/kg [3], positions this scaffold as a lead structure for developing improved anthelmintic agents. The planar geometry, which mimics the conformation of albendazole [3], allows for tubulin binding while offering opportunities for enhanced pharmacokinetic properties through C2 and C6/C7 substitution.

Structure-Based Design of Selective CDK2 Kinase Inhibitors

The ability of the thiazolo[3,2-a]benzimidazole motif to engage in extensive hydrophobic interactions within the CDK2 binding pocket, as validated by 100 ns MD simulations (RMSD = 1.24 Å for the 7d-CDK2 complex) [4], makes this scaffold a valuable template for structure-based drug design. Researchers can leverage the C2 position for introducing diverse substituents to fine-tune selectivity and potency against CDK2 and related kinases.

Chemical Biology Probe Development

The synthetic accessibility and modular nature of the scaffold [5] enable rapid synthesis of focused libraries for chemical biology applications. The availability of robust industrial-scale synthetic processes [6] further supports the production of gram-to-kilogram quantities for in vivo pharmacology studies, toxicology assessments, and eventual preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.